molecular formula C11H9Cl2N3O B5312017 4-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5312017
M. Wt: 270.11 g/mol
InChI Key: SAQAOHQCJAKVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as CCMI and is synthesized using a specific method. The purpose of

Mechanism of Action

The mechanism of action of CCMI is not fully understood. However, it has been suggested that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the anti-inflammatory effects of CCMI.
Biochemical and Physiological Effects:
CCMI has been found to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, CCMI has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

CCMI has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. Additionally, CCMI has been found to be relatively safe and non-toxic, making it a suitable candidate for in vivo experiments.
However, there are also some limitations to using CCMI in lab experiments. One of the main limitations is its solubility. CCMI is not very soluble in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on CCMI. One potential direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and to identify potential targets for its use. Finally, more research is needed to investigate its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of CCMI involves the use of various chemicals and equipment. The process begins with the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide to form 4-chloro-N-(4-chlorophenyl)-3-oxobutanamide. This intermediate is then reacted with hydrazine hydrate to form 4-chloro-N-(4-chlorophenyl) hydrazinecarboxamide. Finally, the product is treated with methyl iodide to obtain CCMI.

Scientific Research Applications

CCMI has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It also has potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, CCMI has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O/c1-16-10(9(13)6-14-16)11(17)15-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQAOHQCJAKVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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